molecular formula C11H10BrNO2 B1417119 Ethyl 3-bromo-5-cyano-4-methylbenzoate CAS No. 1807209-37-5

Ethyl 3-bromo-5-cyano-4-methylbenzoate

Cat. No.: B1417119
CAS No.: 1807209-37-5
M. Wt: 268.11 g/mol
InChI Key: ZMVPFDRZVUYPKU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-4-methylbenzoate is a synthetic benzoate ester derivative with a bromine atom at position 3, a cyano group at position 5, and a methyl group at position 4 of the aromatic ring. This compound is structurally characterized by its electron-withdrawing substituents (bromo, cyano) and an electron-donating methyl group, which collectively influence its physicochemical properties and reactivity. Such halogenated benzoates are commonly employed as intermediates in pharmaceutical and agrochemical synthesis due to their versatility in further functionalization.

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-9(6-13)7(2)10(12)5-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVPFDRZVUYPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-bromo-5-cyano-4-methylbenzoate typically involves the bromination of 4-methylbenzoic acid, followed by the introduction of a cyano group and esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent, a cyanide source such as sodium cyanide, and an acid catalyst for the esterification process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .

Chemical Reactions Analysis

Ethyl 3-bromo-5-cyano-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-4-methylbenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: It is used in the development of potential drug candidates due to its structural features.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-cyano-4-methylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceutical applications, its effects are mediated through its interaction with biological targets, which may include enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The most closely related compound identified in the evidence is Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8, C₁₀H₇BrN₂O₄) . Key structural differences lie in the substituent at position 4: the target compound features a methyl group (-CH₃), while the analog bears a nitro group (-NO₂). This substitution significantly alters electronic and steric properties:

  • Electron-donating vs. electron-withdrawing effects : The methyl group donates electrons via hyperconjugation, increasing electron density at the aromatic ring. In contrast, the nitro group is strongly electron-withdrawing, reducing electron density and directing electrophilic substitution reactions to specific positions.
  • Molecular weight and polarity : The nitro analog has a higher molecular weight (323.08 g/mol vs. ~268.11 g/mol for the methyl derivative) and greater polarity due to the nitro group’s electronegativity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Ethyl 3-bromo-5-cyano-4-methylbenzoate Ethyl 3-bromo-5-cyano-4-nitrobenzoate
CAS Number Not reported 87240-12-8
Molecular Formula C₁₁H₁₀BrNO₂ (hypothesized) C₁₀H₇BrN₂O₄
Molecular Weight (g/mol) ~268.11 (calculated) 323.08
Substituent Effects Methyl (EDG) enhances ring electron density Nitro (EWG) reduces electron density
Predicted Solubility Low water solubility (lipophilic) Moderate in polar aprotic solvents

The nitro derivative’s higher polarity may enhance solubility in polar solvents like dimethyl sulfoxide (DMSO) or ethyl acetate, whereas the methyl analog is likely more soluble in nonpolar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-bromo-5-cyano-4-methylbenzoate

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